N-{[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
N-{[5-(Benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with a benzylsulfanyl group at position 5, a 4-methoxyphenyl group at position 4, and a 4-methoxybenzamide moiety linked via a methylene group at position 3. The compound’s synthesis likely involves S-alkylation of a triazole-thione intermediate with a halogenated benzamide precursor, as demonstrated in analogous reactions for related triazole derivatives . Structural confirmation relies on spectroscopic methods such as IR (absence of C=O at ~1660–1680 cm⁻¹ and presence of C=S at ~1247–1255 cm⁻¹) and NMR, which are consistent with tautomeric stabilization in the thione form .
Properties
IUPAC Name |
N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-31-21-12-8-19(9-13-21)24(30)26-16-23-27-28-25(33-17-18-6-4-3-5-7-18)29(23)20-10-14-22(32-2)15-11-20/h3-15H,16-17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFNBKJZKGTIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multi-step reactions. One common method involves the reaction of 4-methoxybenzoyl chloride with 5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
N-{[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Key Observations:
- Sulfanyl Group Variations: The benzylsulfanyl group in the target compound may confer higher stability compared to fluorobenzyl or hydroxyaminoethyl sulfanyl groups in analogues .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular formula (C₂₅H₂₄N₄O₃S) corresponds to a molar mass of 476.55 g/mol , higher than chlorobenzenesulfonamide analogues (e.g., 452.95 g/mol in ) due to the benzamide and additional methoxy group .
- Solubility : Methoxy groups may increase solubility in polar solvents compared to halogenated derivatives (e.g., ’s 4-chlorobenzenesulfonamide) .
Biological Activity
N-{[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a compound belonging to the triazole class, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a benzamide moiety and a benzylsulfanyl group. Its molecular formula is , and it possesses unique structural characteristics that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.45 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
Triazole derivatives like this compound exhibit their biological effects primarily through interactions with specific enzymes and receptors. The triazole ring can form hydrogen bonds with target proteins, potentially inhibiting their function. This mechanism is particularly relevant in the context of antifungal and anticancer activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives against various viruses. For instance, modifications in the triazole structure have shown promising results against viruses like MERS-CoV (Middle East Respiratory Syndrome Coronavirus) . Although specific data on this compound is sparse, its design indicates possible antiviral applications.
Anticancer Activity
Triazoles have also been explored for their anticancer properties. The compound's ability to interact with cancer cell signaling pathways may inhibit tumor growth. For instance, derivatives of similar structures have demonstrated cytotoxic effects against various cancer cell lines . Further studies are required to elucidate the specific anticancer mechanisms of this compound.
Case Studies and Research Findings
- In Vitro Studies : A study investigating various triazole derivatives found that modifications at specific positions significantly influenced biological activity. Compounds similar to this compound exhibited IC50 values in the low micromolar range against certain cancer cell lines .
- Structure-Activity Relationship (SAR) : Research has shown that the introduction of functional groups on the benzene rings adjacent to the triazole can enhance biological activity. For example, substituents that increase lipophilicity often correlate with improved potency .
- Toxicity Assessments : Preliminary toxicity studies indicate that many triazole derivatives exhibit low cytotoxicity in non-cancerous cell lines, suggesting a favorable therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
